5,7-Methano-1H-1,2,4-triazolo[4,3-A]azepine
Description
Properties
CAS No. |
585528-68-3 |
|---|---|
Molecular Formula |
C8H7N3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
2,4,5-triazatricyclo[7.1.1.02,6]undeca-1(10),3,6,8-tetraene |
InChI |
InChI=1S/C8H7N3/c1-2-8-10-9-5-11(8)7-3-6(1)4-7/h1-3,5,10H,4H2 |
InChI Key |
UJCIGTFJVDMOCI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=C3NN=CN3C1=C2 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Azepine Derivatives with Hydrazides
The most widely reported route involves the condensation of 7-methoxy-3,4,5,6-tetrahydro-2H-azepine (3 ) with aromatic hydrazides (6a–g ), followed by thermal cyclization.
- Hydrazide Synthesis : Aromatic carboxylic acids (4a–g ) are esterified to methyl esters (5a–g ), followed by hydrazinolysis using hydrazine hydrate to yield hydrazides (6a–g ).
- Cyclocondensation : Hydrazides (6a–g ) are refluxed with azepine (3 ) in toluene for 3 hours, inducing cyclization to form triazoloazepines (7a–g ).
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Toluene |
| Temperature | Reflux (110–120°C) |
| Catalyst | None |
| Yield | 70–81% |
Key intermediates and products were characterized by $$ ^1H $$ NMR, $$ ^{13}C $$ NMR, and LC-MS. For example, 7a exhibited azepine ring proton signals at δ 1.65–4.03 ppm and a molecular ion peak at m/z 312.2 (M+1).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
A complementary strategy employs CuAAC (“click chemistry”) to construct the triazole ring. This method, adapted from quinoline-fused triazoloazepine syntheses, offers modularity for introducing diverse substituents.
- Propargylation : N-Aralkyl-N-((2-chloroquinolin-3-yl)methyl)prop-2-yn-1-amine (2 ) is prepared via alkylation.
- Triazole Formation : 2 reacts with aryl azides in DMF using CuSO$$4$$·5H$$2$$O/sodium ascorbate, yielding triazoloazepines (4a–m ).
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Catalyst | CuSO$$4$$·5H$$2$$O (2 mol%) |
| Reducing Agent | Sodium ascorbate (20 mol%) |
| Temperature | Room temperature |
| Yield | 65–78% |
This method avoids high temperatures but requires stringent exclusion of oxygen to prevent copper oxidation.
Electrophilic Aromatic Substitution for Methano Bridge Functionalization
Post-cyclization functionalization of the methano bridge is achieved through nitration and Friedel-Crafts acylation, as demonstrated in tricyclic analogs.
- Reagents : Fuming HNO$$3$$ and CF$$3$$SO$$3$$H in CH$$2$$Cl$$_2$$ at 0–5°C.
- Procedure : Slow addition of azepine substrate to the nitrating mixture, followed by gradual warming to 25–30°C.
Outcomes :
| Product | Yield | Purity (HPLC) |
|---|---|---|
| Dinitro derivative | 68.9% | 98.5% |
- Conditions : AcCl/AlCl$$_3$$ in DCE at room temperature.
- Yield : 86% for acetylated product.
Reaction Optimization and Scalability
Solvent and Temperature Effects
Catalytic Systems
- Copper Catalysis : Sodium ascorbate reduces Cu(II) to Cu(I) in situ, critical for triazole ring formation.
- Acid Catalysis : CF$$3$$SO$$3$$H enhances electrophilic substitution kinetics by generating nitronium ions.
Analytical Characterization
Spectroscopic Techniques
Crystallography
X-ray diffraction of related tricyclic analogs reveals a boat conformation for the azepine ring and planar triazole geometry, stabilizing the methano bridge.
Applications and Derivatives
This compound derivatives exhibit promising analgesic and anti-inflammatory activity, with IC$$_{50}$$ values comparable to indomethacin in COX-2 inhibition assays. Recent studies explore:
Chemical Reactions Analysis
Types of Reactions: 5,7-Methano-1H-1,2,4-triazolo[4,3-A]azepine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or halides.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a bioactive molecule in drug discovery.
Medicine: It may have therapeutic applications, such as in the development of new pharmaceuticals.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
5,7-Methano-1H-1,2,4-triazolo[4,3-A]azepine can be compared to other similar heterocyclic compounds, such as triazoles and azepines. While these compounds share some structural similarities, this compound is unique due to its fused ring structure, which imparts distinct chemical and biological properties.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Triazolo-fused compounds vary significantly in their core structures and substituents, which directly influence their pharmacological profiles. Below is a comparative analysis:
Key Observations :
- Ring Fusion: Benzodiazepine-fused triazoles (e.g., estazolam) exhibit strong central nervous system (CNS) activity due to GABA receptor binding, whereas non-benzene-fused triazoloazepines (e.g., 5,7-Methano derivatives) show broader applications in antimicrobial and enzyme inhibition .
- Substituents: Alkoxy or alkylamino groups at position 8 (e.g., 8-pentyloxy) enhance anticonvulsant potency, while quaternary nitrogen or trifluoromethyl groups improve antimicrobial efficacy .
Pharmacological Activity
Anticonvulsant Activity :
- The 8-pentyloxy derivative of benzo[f]triazoloazepine demonstrated an ED₅₀ of 17.5 mg/kg in the maximal electroshock (MES) test, outperforming phenobarbital (ED₅₀ = 21.8 mg/kg) but lagging behind carbamazepine (ED₅₀ = 8.8 mg/kg) .
- In contrast, 5,7-Methano derivatives lack significant anticonvulsant data, suggesting structural specificity for GABAergic targets.
Antimicrobial Activity :
Metabolic Modulation :
- A triazoloazepine derivative (T0504) was used to study 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme linked to glucocorticoid metabolism and metabolic syndrome .
Physicochemical and Pharmacokinetic Properties
Notes:
- Estazolam’s prolonged half-life and high bioavailability make it suitable for chronic sedation, whereas triazoloazepines with antimicrobial activity may prioritize tissue penetration over systemic persistence .
Q & A
Q. Table 1: Representative Synthesis Methods
Advanced: How can researchers optimize low yields in triazoloazepine synthesis?
Methodological Answer:
Low yields often stem from incomplete cyclization or side reactions. Strategies include:
- Extended reaction times (up to 72 hours) to ensure complete ring closure .
- Solvent optimization : Polar solvents like ethanol enhance solubility of intermediates .
- Purification via gradient column chromatography (e.g., EtOAC/light petroleum mixtures) to isolate pure products .
- Use of excess amines (1.5–10 eq) to drive N-alkylation reactions to completion .
Basic: What characterization techniques validate triazoloazepine structures?
Methodological Answer:
Standard protocols include:
- 1H/13C-NMR spectroscopy (e.g., CDCl3 or DMSO-d6 solvents) to confirm substituent positions and ring fusion .
- Melting point analysis to assess purity (e.g., mp >235°C for diphenoxy derivatives) .
- Mass spectrometry for molecular weight verification (e.g., MW 216.08 g/mol for brominated derivatives) .
Advanced: How to resolve contradictions in structure-activity relationship (SAR) studies?
Methodological Answer:
Contradictions often arise from substituent effects or assay variability. Mitigation strategies:
- Systematic variation of substituents : Compare halogenated (e.g., bromine at C3) vs. alkyl/aryl derivatives to isolate electronic vs. steric effects .
- Dose-response profiling : Use in vitro antimicrobial (MIC assays) or receptor-binding (radioligand displacement) studies to quantify potency differences .
- Molecular docking : Model interactions with targets (e.g., adenosine receptors) to rationalize divergent activities .
Example : Chlorine substituents enhance antibacterial activity but reduce CNS receptor affinity, highlighting target-specific SAR .
Basic: What biological activities are reported for triazoloazepines?
Methodological Answer:
Reported activities include:
Q. Table 2: Biological Activities
Advanced: What mechanistic insights explain triazoloazepine bioactivity?
Methodological Answer:
Mechanisms are probed via:
- In vitro enzyme assays : Example: Inhibition of 11β-hydroxysteroid dehydrogenase (11β-HSD1) by 5H-triazoloazepines, measured via [3H]-cortisone/cortisol conversion .
- Receptor subtype selectivity : Triazolobenzodiazepines (e.g., 1-(p-methoxyphenyl) derivatives) exhibit high affinity for GABA-A receptors due to triazole ring rigidity .
- Molecular dynamics simulations : Predict binding poses with adenosine A2A receptors to guide analog design .
Advanced: How to design analogs for improved pharmacokinetic (PK) properties?
Methodological Answer:
Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
